molecular formula C14H23N3OS2 B12571566 3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane CAS No. 191467-49-9

3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane

Cat. No.: B12571566
CAS No.: 191467-49-9
M. Wt: 313.5 g/mol
InChI Key: SNXKDZFMTKWNNU-UHFFFAOYSA-N
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Description

3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties . This compound is characterized by its unique structure, which includes a thiadiazole ring, a pentylsulfanyl group, and a quinuclidine moiety.

Preparation Methods

The synthesis of 3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring, which can be achieved through the reaction of thiosemicarbazide with carbon disulfide in the presence of a base. The resulting intermediate is then reacted with an appropriate alkyl halide to introduce the pentylsulfanyl group. The final step involves the coupling of the thiadiazole derivative with quinuclidine under suitable reaction conditions .

Chemical Reactions Analysis

3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. It also interacts with DNA and proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its combination of the thiadiazole ring, pentylsulfanyl group, and quinuclidine moiety, which contribute to its distinct chemical and pharmacological properties.

Properties

CAS No.

191467-49-9

Molecular Formula

C14H23N3OS2

Molecular Weight

313.5 g/mol

IUPAC Name

3-(1-azabicyclo[2.2.2]octan-3-yloxy)-4-pentylsulfanyl-1,2,5-thiadiazole

InChI

InChI=1S/C14H23N3OS2/c1-2-3-4-9-19-14-13(15-20-16-14)18-12-10-17-7-5-11(12)6-8-17/h11-12H,2-10H2,1H3

InChI Key

SNXKDZFMTKWNNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NSN=C1OC2CN3CCC2CC3

Origin of Product

United States

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